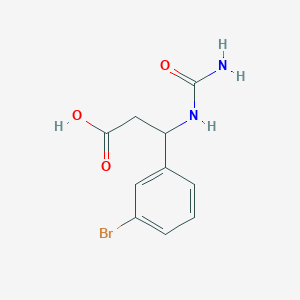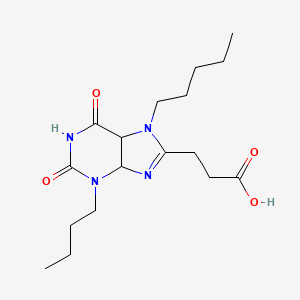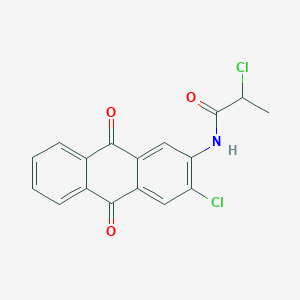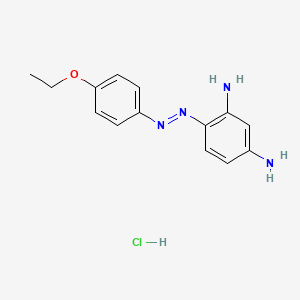
1,3-Bis(4-methylphenyl)propan-2-amine
Vue d'ensemble
Description
1,3-Bis(4-methylphenyl)propan-2-amine, also known as N-methyl-1,3-bis(4-methylphenyl)-2-propanamine, is an organic compound . It has a CAS Number of 1282602-92-9 and a molecular weight of 253.39 . The compound is a liquid at room temperature .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, transaminases (TAs) have been used for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones . Immobilised whole-cell biocatalysts with ®-transaminase activity have been applied for the synthesis of novel disubstituted 1-phenylpropan-2-amines .Molecular Structure Analysis
The InChI code for this compound is 1S/C18H23N/c1-14-4-8-16(9-5-14)12-18(19-3)13-17-10-6-15(2)7-11-17/h4-11,18-19H,12-13H2,1-3H3 . This indicates the presence of 18 carbon atoms, 23 hydrogen atoms, and 1 nitrogen atom in the molecule .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 253.39 .Mécanisme D'action
Target of Action
Similar compounds have been shown to interact with various enzymes and receptors in the body .
Mode of Action
It’s known that similar compounds can interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been shown to influence various biochemical pathways, including those involved in signal transduction and metabolic processes .
Pharmacokinetics
Similar compounds have been shown to be absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
Related compounds have been shown to cause various effects at the molecular and cellular levels, including changes in enzyme activity and alterations in signal transduction pathways .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,3-Bis(4-methylphenyl)propan-2-amine. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets .
Avantages Et Limitations Des Expériences En Laboratoire
1,3-Bis(4-methylphenyl)propan-2-amine has several advantages and limitations for lab experiments. It is a potent stimulant that can be used in the study of the central nervous system. However, due to its potential for abuse and dependence, it is highly regulated and can only be used in certain research settings.
Orientations Futures
For research on 1,3-Bis(4-methylphenyl)propan-2-amine include the development of safer and more effective treatments for ADHD, obesity, and other neurological and psychiatric disorders. There is also a need for further research on the long-term effects of this compound on the brain and body. Additionally, research on the development of new synthetic compounds with similar therapeutic effects but fewer side effects is also needed.
Conclusion:
In conclusion, this compound is a synthetic compound that has been used in scientific research for its potential therapeutic effects. It has several advantages and limitations for lab experiments, and its future directions include the development of safer and more effective treatments for neurological and psychiatric disorders. However, due to its potential for abuse and dependence, it should be used with caution and only in certain research settings.
Applications De Recherche Scientifique
1,3-Bis(4-methylphenyl)propan-2-amine has been used in scientific research for its potential therapeutic effects. It has been studied for its use in the treatment of attention deficit hyperactivity disorder (ADHD), obesity, and narcolepsy. It has also been studied for its potential use in the treatment of depression and anxiety disorders.
Propriétés
IUPAC Name |
1,3-bis(4-methylphenyl)propan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N/c1-13-3-7-15(8-4-13)11-17(18)12-16-9-5-14(2)6-10-16/h3-10,17H,11-12,18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYPSBLFFJDFXSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(CC2=CC=C(C=C2)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
74548-97-3 | |
| Record name | 1,3-bis(4-methylphenyl)propan-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-Azabicyclo[3.2.1]octan-3-ol](/img/structure/B3429389.png)


![4-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(3,4-dimethoxyphenyl)quinoline](/img/structure/B3429401.png)









